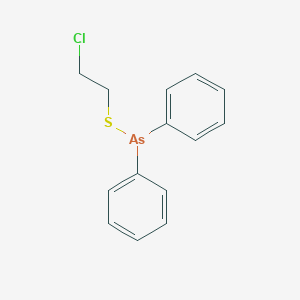
2-Chloroethylsulfanyl(diphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethylsulfanyl(diphenyl)arsane is an organoarsenic compound with the chemical formula C14H14AsClS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylsulfanyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ph2AsCl+ClCH2CH2SH→Ph2AsSCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, precise control of reaction conditions, and purification techniques such as distillation and recrystallization to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethylsulfanyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloroethylsulfanyl(diphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethylsulfanyl(diphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets and pathways involved include:
Protein thiols: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
2-Chloroethylsulfanyl(diphenyl)arsane can be compared with other organoarsenic compounds such as:
Arsine (AsH3): A simple arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with distinct reactivity and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both chloroethyl and diphenylarsine groups. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Similar Compounds
- Arsine (AsH3)
- Triphenylarsine (As(C6H5)3)
- Dimethylarsine ((CH3)2AsH)
Propiedades
Fórmula molecular |
C14H14AsClS |
|---|---|
Peso molecular |
324.7 g/mol |
Nombre IUPAC |
2-chloroethylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C14H14AsClS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
PEQKXFXJIYXZPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
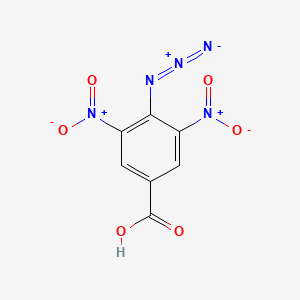
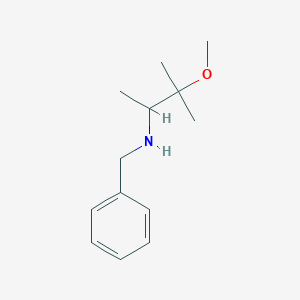

![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
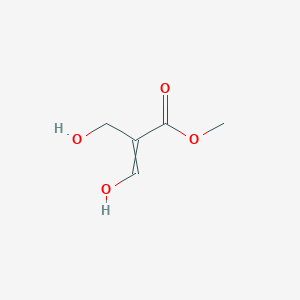
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
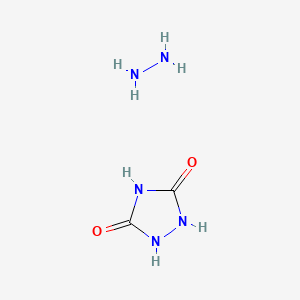
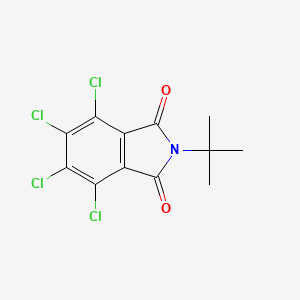
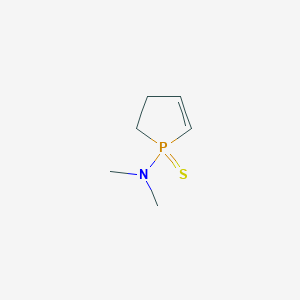
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
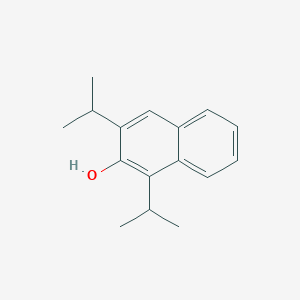
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
